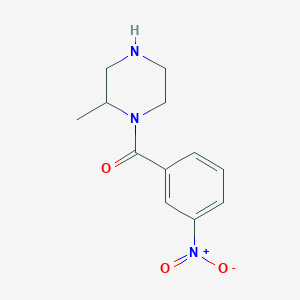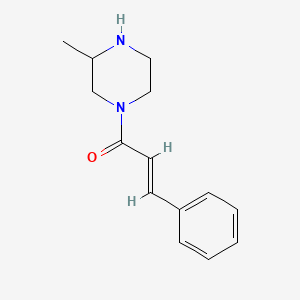
(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one, commonly known as 3-Methyl-1-phenyl-2-piperazinone, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperazinone family, which is a class of compounds with a wide range of potential applications in the biomedical field. 3-Methyl-1-phenyl-2-piperazinone has been studied for its potential to be used as an antifungal agent, an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. In
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-2-piperazinone is not yet fully understood. Studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenases, lipoxygenases, and nitric oxide synthases, which are all involved in the inflammatory process. Additionally, it has been shown to inhibit the activity of various proteins, including protein kinase C and tyrosine kinase, which are involved in the regulation of cell growth and differentiation. Finally, it has been shown to have antioxidant activity, which may contribute to its ability to protect against neuronal injury.
Biochemical and Physiological Effects
3-Methyl-1-phenyl-2-piperazinone has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the activity of various enzymes, including cyclooxygenases, lipoxygenases, and nitric oxide synthases, which are all involved in the inflammatory process. Additionally, it has been shown to inhibit the activity of various proteins, including protein kinase C and tyrosine kinase, which are involved in the regulation of cell growth and differentiation. It has also been shown to have antioxidant activity, which may contribute to its ability to protect against neuronal injury. Finally, it has been shown to have antifungal activity against a variety of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.
Advantages and Limitations for Lab Experiments
3-Methyl-1-phenyl-2-piperazinone has several advantages for lab experiments. It is relatively easy to synthesize, and the purity of the compound can be easily controlled. Additionally, it is relatively stable and can be stored for long periods of time. There are also several limitations to consider when using 3-Methyl-1-phenyl-2-piperazinone in lab experiments. It is not commercially available, so it must be synthesized in the lab. Additionally, it is not soluble in water, so it must be dissolved in a solvent before it can be used. Finally, it is relatively expensive, so it may not be cost-effective for some experiments.
Future Directions
The potential applications of 3-Methyl-1-phenyl-2-piperazinone are numerous, and there are many possible future directions for research. Further studies could be conducted to explore its potential as an antifungal agent, an anti-inflammatory agent, an anti-cancer agent, or a neuroprotective agent. Additionally, further studies could be conducted to explore its potential to be used as an antioxidant or to explore its potential to be used as a drug delivery system. Finally, further studies could be conducted to explore its potential to be used as a diagnostic tool or to explore its potential to be used as a therapeutic agent.
Synthesis Methods
3-Methyl-1-phenyl-2-piperazinone is synthesized through a three-step process. The first step involves the synthesis of 3-methyl-1-phenyl-2-piperidinone, which is done by reacting 2-amino-3-methylpiperidine with phenylchloroformate. The second step involves the conversion of 3-methyl-1-phenyl-2-piperidinone to 3-methyl-1-phenyl-2-piperazinone, which is done by reacting the piperidinone with hydrazine hydrate. The third step involves the purification of the 3-methyl-1-phenyl-2-piperazinone, which is done by recrystallization.
Scientific Research Applications
3-Methyl-1-phenyl-2-piperazinone has been studied for its potential to be used as an antifungal agent, an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. In studies, it has been shown to have antifungal activity against a variety of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been shown to have anti-inflammatory activity in animal models, with potential applications in the treatment of inflammatory diseases. Additionally, it has been studied for its potential to be used as an anti-cancer agent, with studies showing that it can inhibit the growth of various cancer cell lines. Finally, it has been studied for its potential to be used as a neuroprotective agent, with studies showing that it can protect against neuronal injury.
properties
IUPAC Name |
(E)-1-(3-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-12-11-16(10-9-15-12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXKBRIICHRCSE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

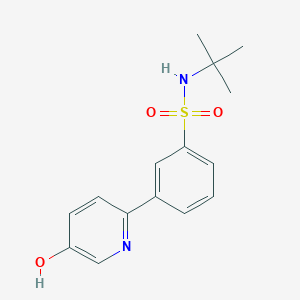
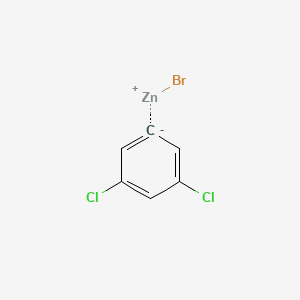
![(11bR)-4-Oxide-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-bis(2,3,4,5,6-pentafluorophenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95%, (99% ee)](/img/structure/B6416077.png)

![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)
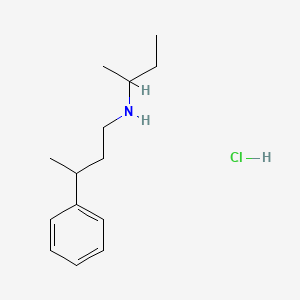

![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)
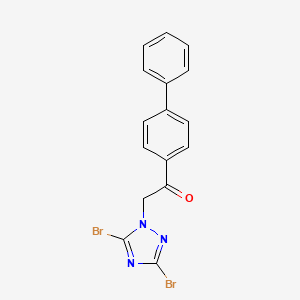
![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)
![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)
![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416125.png)
![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416132.png)
